4-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride
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Overview
Description
4-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a chlorine atom and a spiro linkage in its structure makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves the cycloisomerization of tryptamine-ynamide. This process is catalyzed by a combination of silver (I) and triphenylphosphine (PPh3), which facilitates the formation of the spiro[indoline-3,4’-piperidine] scaffold in a racemic and diastereoselective manner . The reaction conditions often include the use of a chelation-controlled environment to stabilize the intermediate structures through cation-π–π interactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and its role as a building block in drug design.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spiro compounds and other heterocyclic structures.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-spiro[indoline-3,4’-piperidine] dihydrochloride: This compound shares a similar spiro structure but differs in the position of the chlorine atom and the presence of two hydrochloride groups.
Uniqueness
4-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride is unique due to its specific spiro linkage and the presence of a chlorine atom, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chlorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMIUZUQYDRLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=C3Cl)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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